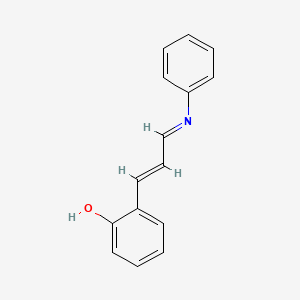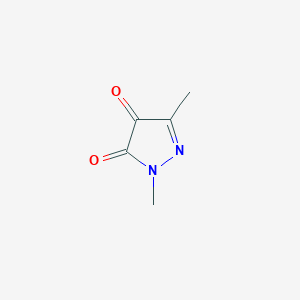
1H-Pyrazole-4,5-dione, 1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4,5-dione, 1,3-dimethyl-: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its two methyl groups attached to the nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 4 and 5. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of acetylacetone with hydrazine hydrate under reflux conditions yields 3,5-dimethylpyrazole . Another method includes the oxidation of pyrazoline intermediates formed from the condensation of ketones, aldehydes, and hydrazine monohydrochloride .
Industrial Production Methods: Industrial production of pyrazoles often employs eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions. These methods offer high yields, selectivity, and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or bromine (Br₂) are commonly used oxidizing agents.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used for reduction reactions.
Substitution: Aryl halides and copper powder are used for N-arylation reactions.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: N-arylpyrazoles.
Applications De Recherche Scientifique
1H-Pyrazole-4,5-dione, 1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by affecting the levels of second messengers such as cyclic AMP (cAMP) .
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyrazole: Similar in structure but lacks the carbonyl groups at positions 4 and 5.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the dione structure.
Pyrazolidine: A fully saturated analogue of pyrazole with two non-adjacent nitrogen atoms.
Uniqueness: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- is unique due to its dione structure, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Propriétés
Numéro CAS |
51942-09-7 |
|---|---|
Formule moléculaire |
C5H6N2O2 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
2,5-dimethylpyrazole-3,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)5(9)7(2)6-3/h1-2H3 |
Clé InChI |
RQALBYQIKYNNIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


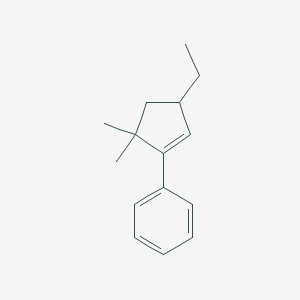
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
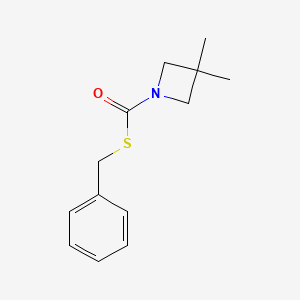
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
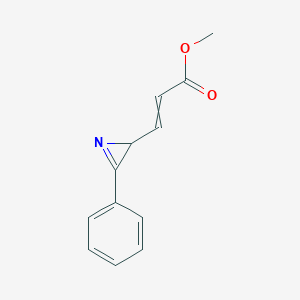
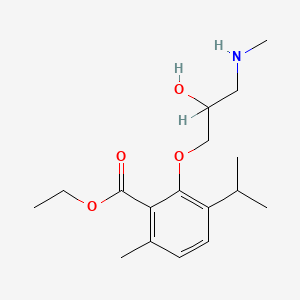
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
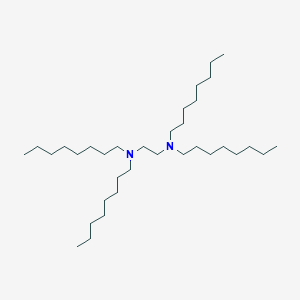
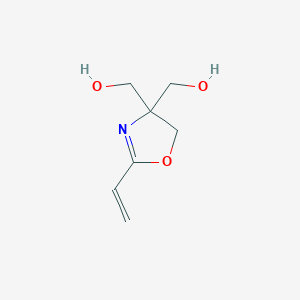
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
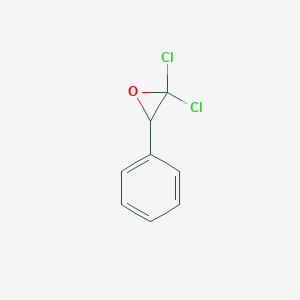
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)
